molecular formula C15H28N2O2 B6149106 tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420969-26-1

tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B6149106
CAS RN: 1420969-26-1
M. Wt: 268.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate (TBA2C) is a cyclic organic compound with a molecular formula of C14H22N2O2. It is a synthetic compound that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects. TBA2C has been used in lab experiments to study the mechanism of action of various compounds, as well as to evaluate the advantages and limitations of specific compounds. In

Scientific Research Applications

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various compounds, such as drugs and hormones. It has also been used to evaluate the advantages and limitations of specific compounds. Furthermore, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been studied for its mechanism of action. It has been found to interact with certain proteins in the body, such as the enzyme cyclooxygenase-2 (COX-2). By binding to COX-2, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate inhibits the enzyme’s activity, which can lead to the inhibition of the synthesis of certain inflammatory mediators. In addition, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been found to interact with other proteins, such as the enzyme 5-lipoxygenase (5-LOX). By binding to 5-LOX, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate inhibits the enzyme’s activity, which can lead to the inhibition of the synthesis of certain inflammatory mediators.
Biochemical and Physiological Effects
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been found to have anti-viral and anti-bacterial effects. Furthermore, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has been found to have an inhibitory effect on the production of certain inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is stable and can be stored for long periods of time. Furthermore, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate is soluble in a variety of solvents, making it easy to work with. However, there are some limitations to using tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate in lab experiments. For example, it is difficult to accurately measure the concentration of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate in a solution, as it is not easily detected by most analytical techniques. In addition, tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can be toxic if ingested in large amounts.

Future Directions

There are a variety of potential future directions for the use of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate in scientific research. For example, further research could be conducted to evaluate the potential therapeutic applications of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate, such as its use as an anti-inflammatory or anti-cancer agent. In addition, further research could be conducted to evaluate the potential use of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate as an anti-viral or anti-bacterial agent. Furthermore, further research could be conducted to evaluate the potential use of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate in the treatment of neurological disorders, such as Alzheimer’s disease or Parkinson’s disease. Finally, further research could be conducted to evaluate the potential use of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate in the treatment of other diseases, such as diabetes or obesity.

Synthesis Methods

Tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate can be synthesized from the reaction of tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (TBA2AC) and methyl iodide. The reaction proceeds in two steps: first, the nucleophilic addition of TBA2AC to methyl iodide, followed by a base-catalyzed elimination of the methyl iodide. The reaction is carried out in an aqueous solution of acetic acid at a temperature of 70-80°C. The yield of the reaction is typically around 85%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate involves the reaction of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate with methylamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate", "methylamine", "sodium borohydride" ], "Reaction": [ "Add methylamine to a solution of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate in ethanol", "Heat the reaction mixture at reflux for 24 hours", "Cool the reaction mixture and add sodium borohydride", "Stir the reaction mixture for 2 hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by column chromatography" ] }

CAS RN

1420969-26-1

Product Name

tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate

Molecular Formula

C15H28N2O2

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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